molecular formula C11H11ClFNO3S B12901953 2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride CAS No. 914638-39-4

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride

Katalognummer: B12901953
CAS-Nummer: 914638-39-4
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: QWJPIYQQTWYGNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are bicyclic compounds containing both benzene and oxazole rings. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzoxazole core. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring. The tert-butyl and fluorine substituents are introduced through specific synthetic routes. The sulfonyl chloride group is usually added via sulfonation reactions using chlorosulfonic acid or similar reagents .

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the efficiency of the synthesis .

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in various chemical and biological assays to study enzyme activity, protein function, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride include other benzoxazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

914638-39-4

Molekularformel

C11H11ClFNO3S

Molekulargewicht

291.73 g/mol

IUPAC-Name

2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C11H11ClFNO3S/c1-11(2,3)10-14-7-5-4-6(13)9(8(7)17-10)18(12,15)16/h4-5H,1-3H3

InChI-Schlüssel

QWJPIYQQTWYGNK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.